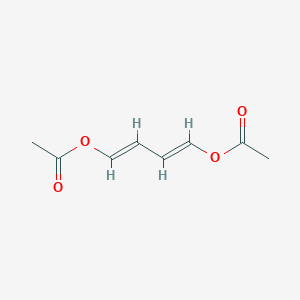

trans,trans-1,4-Diacetoxy-1,3-butadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(1E,3E)-4-acetyloxybuta-1,3-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H,1-2H3/b5-3+,6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRCQTOOSIDDOJ-GGWOSOGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=CC=COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O/C=C/C=C/OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401244641 | |

| Record name | 1,3-Butadiene-1,4-diol, 1,4-diacetate, (1E,3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15910-11-9 | |

| Record name | 1,3-Butadiene-1,4-diol, 1,4-diacetate, (1E,3E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15910-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1E,3E)-Buta-1,3-diene-1,4-diyl diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015910119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butadiene-1,4-diol, 1,4-diacetate, (1E,3E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1E,3E)-buta-1,3-diene-1,4-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of trans,trans-1,4-Diacetoxy-1,3-butadiene

An In-depth Technical Guide to the Synthesis of trans,trans-1,4-Diacetoxy-1,3-butadiene

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a highly functionalized and stereochemically defined diene, prized for its utility in constructing complex molecular architectures via the Diels-Alder reaction. Its electron-rich nature, conferred by the two terminal acetate groups, makes it an excellent reaction partner for a wide range of electron-deficient dienophiles. This guide provides a comprehensive overview of a robust, logical synthetic strategy for the preparation of this valuable compound, intended for researchers and professionals in organic synthesis and drug development. We will detail a multi-step pathway, beginning with the palladium-catalyzed 1,4-diacetoxylation of 1,3-butadiene and culminating in a stereoselective elimination to yield the target conjugated diene. The causality behind experimental choices, detailed protocols, and the compound's application in cycloaddition reactions are thoroughly discussed.

Introduction and Strategic Overview

The synthesis of conjugated dienes with defined stereochemistry is a cornerstone of modern organic synthesis.[1] this compound (CAS 15910-11-9) is a crystalline solid with a melting point of approximately 103°C.[2] Its value lies in the predictable stereochemical outcomes of its Diels-Alder cycloadditions, which install a vicinal diacetoxy functionality onto a newly formed six-membered ring. This motif is a versatile precursor to diols and other functionalities found in numerous natural products and pharmaceutical agents.

While various methods exist for diene synthesis[1], a direct, single-step preparation of this compound is not prominently documented. Therefore, a rational, multi-step approach is required. The strategy outlined in this guide is based on established, high-yielding transformations and proceeds in two main stages:

-

Formation of the C4 Diacetate Backbone: A palladium-catalyzed oxidative addition of two acetate groups across the 1,4-positions of 1,3-butadiene to form the key intermediate, trans-1,4-diacetoxy-2-butene.

-

Creation of the Conjugated Diene System: A sequence involving allylic bromination followed by a base-mediated double dehydrobromination to introduce the second double bond, yielding the desired conjugated system with trans,trans stereochemistry.

This strategy provides a reliable and scalable pathway to the target molecule from readily available starting materials.

Synthetic Pathway and Experimental Protocols

The overall synthetic workflow is visualized below. It is a two-stage process designed to control both regioselectivity (1,4-addition) and stereoselectivity (formation of the trans,trans isomer).

Caption: Proposed two-stage synthesis of the target diene.

Stage 1: Palladium-Catalyzed 1,4-Diacetoxylation of 1,3-Butadiene

Causality and Expertise: The core of this stage is the selective addition of two acetoxy groups across the conjugated system of 1,3-butadiene. A palladium(II) catalyst is uniquely suited for this transformation. The mechanism involves the formation of a π-allylpalladium intermediate, which ensures that the addition occurs exclusively at the 1- and 4-positions.[3] Using a benzoquinone/oxygen re-oxidant system allows the palladium(II) catalyst to be regenerated in situ, enabling the use of catalytic rather than stoichiometric amounts of the precious metal. The reaction yields a mixture of cis- and trans-1,4-diacetoxy-2-butene, with the trans isomer being the major product.[4]

Experimental Protocol:

-

Reactor Setup: To a three-necked, round-bottom flask equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, add palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), p-benzoquinone (1.0 eq.), and glacial acetic acid as the solvent.

-

Gas Introduction: Bubble dry air or oxygen through the solution while stirring vigorously.

-

Reactant Addition: Cool the flask to 10-15°C in an ice-water bath. Carefully condense 1,3-butadiene (1.0 eq.) into the reaction vessel.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum to isolate the desired trans-1,4-diacetoxy-2-butene intermediate.

Stage 2: Stereoselective Elimination to form this compound

Causality and Expertise: To convert the intermediate alkene into the conjugated diene, two hydrogen atoms must be removed in an anti-periplanar fashion. A robust and classic method to achieve this is through a bromination/dehydrobromination sequence.

-

Allylic Bromination: N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) is the reagent of choice for selectively brominating the positions adjacent (allylic) to the double bond without affecting the double bond itself. This generates a 1,4-diacetoxy-2,3-dibromobutane precursor.

-

Double Dehydrobromination: Treatment of this dibromide with a strong, non-nucleophilic base induces a double E2 elimination. A hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is ideal as it favors the removal of protons (elimination) over attacking the carbon backbone (substitution). The stereochemistry of the E2 elimination dictates that the resulting double bonds will form with the desired trans geometry. This type of elimination from a saturated precursor is a well-established method for creating conjugated systems.[5]

Experimental Protocol:

-

Bromination:

-

Dissolve the trans-1,4-diacetoxy-2-butene (1.0 eq.) in a dry, inert solvent such as carbon tetrachloride (CCl₄) in a flask protected from light.

-

Add N-Bromosuccinimide (2.1 eq.) and a catalytic amount of AIBN.

-

Heat the mixture to reflux (approx. 77°C) and monitor by TLC. The reaction is typically complete within a few hours.

-

Cool the reaction to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Wash the filtrate with sodium thiosulfate solution to remove any remaining bromine, then with water and brine. Dry over MgSO₄ and concentrate to yield the crude dibromide, which is often used directly in the next step.

-

-

Double Elimination:

-

Dissolve the crude 1,4-diacetoxy-2,3-dibromobutane in a polar aprotic solvent like tetrahydrofuran (THF).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.5 eq.) dropwise to the solution at room temperature.

-

After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the formation of the conjugated diene product by TLC, looking for a UV-active spot.

-

-

Purification of Final Product:

-

Cool the reaction mixture and dilute with diethyl ether.

-

Wash the organic solution extensively with 1M HCl to remove DBU, followed by water and brine.

-

Dry the organic layer over MgSO₄, filter, and remove the solvent by rotary evaporation.

-

The crude solid product, this compound, can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate or ethanol, to yield a crystalline solid.

-

Data Summary

The following table summarizes the key reaction parameters for the proposed synthesis. Yields are estimates based on typical outcomes for these classes of reactions.

| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Product | Typical Yield |

| 1 | 1,3-Butadiene | Pd(OAc)₂, p-Benzoquinone, O₂ | Acetic Acid | RT | 24-48 h | trans-1,4-Diacetoxy-2-butene | 60-75% |

| 2a | trans-1,4-Diacetoxy-2-butene | N-Bromosuccinimide, AIBN | CCl₄ | Reflux | 2-4 h | 1,4-Diacetoxy-2,3-dibromobutane | >90% (crude) |

| 2b | 1,4-Diacetoxy-2,3-dibromobutane | DBU | THF | Reflux | 4-6 h | This compound | 70-85% |

Application in Diels-Alder Cycloaddition

This compound is an electron-rich diene and therefore reacts efficiently with electron-poor dienophiles in a [4+2] cycloaddition. This reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. The reaction proceeds via a concerted mechanism, forming two new carbon-carbon sigma bonds and a new pi bond in a single step.

Caption: General scheme of the Diels-Alder reaction.

Causality and Expertise: The terminal acetoxy groups on the diene act as electron-donating groups through resonance, increasing the energy of the Highest Occupied Molecular Orbital (HOMO). This leads to a smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the reaction rate. The resulting cyclohexene adduct contains a trans-1,2-diacetoxy functionality, which can be readily hydrolyzed to the corresponding trans-diol, a valuable synthetic intermediate.

References

- Experiment 41, 1,4-Diphenyl-1,3-Butadiene.

-

Organic Syntheses Procedure: 1,4-diphenyl-1,3-butadiene. Available at: [Link]

-

Devekki, A. V., & Yakushkin, M. I. (1988). Diacetoxylation of 1,3-butadiene. Kinetics and Catalysis, 28(5). Available at: [Link]

-

Stenutz: this compound. Available at: [Link]

-

Sala, R. D., et al. (2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules, 26(2), 399. Available at: [Link]

-

López-Linares, F., et al. (2021). Cis, cis -Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry. Available at: [Link]

-

Yim, S. C., et al. (2021). Direct 1,3-butadiene biosynthesis in Escherichia coli via a tailored ferulic acid decarboxylase mutant. Nature Communications, 12(1), 2149. Available at: [Link]

-

Lominé, A., et al. (2020). Cis,cis-Muconic acid isomerization and catalytic conversion to biobased cyclic-C6-1,4-diacid monomers. Green Chemistry, 22(12), 3947-3957. Available at: [Link]

-

Bäckvall, J. E., Byström, S. E., & Nordberg, R. E. (1984). Stereo- and regioselective palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes. The Journal of Organic Chemistry, 49(23), 4619-4631. Available at: [Link]

-

Wang, C., et al. (2020). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Polymers, 12(11), 2736. Available at: [Link]

-

Kącka-Zych, A., et al. (2021). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Molecules, 26(18), 5493. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of trans,trans-1,4-Diacetoxy-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Foreword

trans,trans-1,4-Diacetoxy-1,3-butadiene, a versatile yet often overlooked conjugated diene, presents a unique profile of reactivity and structural features valuable in synthetic organic chemistry. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a detailed exploration of its chemical properties. Herein, we delve into the nuances of its synthesis, its characteristic spectroscopic signature, and its strategic application in cycloaddition reactions, particularly the Diels-Alder reaction. The insights provided are grounded in established chemical principles and aim to equip the reader with the foundational knowledge required to effectively harness the synthetic potential of this important building block.

Physicochemical and Structural Characteristics

This compound is a crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a snapshot of its key physical and chemical identifiers. The extended π-system of the conjugated diene, flanked by two electron-withdrawing acetoxy groups, dictates its electronic properties and subsequent reactivity.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₄ | [2] |

| Molecular Weight | 170.16 g/mol | [2] |

| CAS Number | 15910-11-9 | [2] |

| Melting Point | 103 °C | [1] |

| Canonical SMILES | CC(=O)OC=CC=COC(C)=O | [1] |

| InChI Key | XBRCQTOOSIDDOJ-GGWOSOGESA-N | [1] |

Synthesis and Handling

Synthetic Strategy: A Two-Step Approach from 1,3-Butadiene

The synthesis of this compound is not a trivial one-pot reaction but rather a strategic multi-step process. A common and effective route commences with the diacetoxylation of 1,3-butadiene. This initial step, however, does not directly yield the desired conjugated diene. Instead, it produces a mixture of cis- and trans-1,4-diacetoxy-2-butenes, along with 3,4-diacetoxy-1-butene.[3]

The subsequent and crucial step involves the selective isomerization and elimination from the 1,4-adducts to generate the conjugated this compound. While detailed experimental protocols for this specific transformation are not abundantly available in general literature, related syntheses of substituted butadienes often employ thermal or catalyzed elimination reactions. For instance, processes for producing 1,3-butadiene from 1,4-butanediol have been patented, which proceed through the formation of a 1,4-diacetoxy intermediate followed by pyrolysis. This suggests that a carefully controlled thermal elimination of acetic acid from trans-1,4-diacetoxy-2-butene would be a plausible route to the target molecule.

Handling and Storage

Given the conjugated diene nature of this compound, it is prudent to handle this compound with care, particularly concerning its thermal stability and potential for polymerization.[4] While specific safety data for this compound is sparse, general precautions for handling dienes and acrylates should be observed.

Recommended Handling Procedures:

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources, as conjugated dienes can be flammable.

Storage Recommendations:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration is advisable to minimize potential degradation or polymerization.

-

Inert Atmosphere: To prevent oxidation or degradation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Container: Use a tightly sealed, light-resistant container.

Spectroscopic Characterization

A definitive understanding of a molecule's structure and purity relies on its spectroscopic signature. While a comprehensive, publicly available dataset for this compound is limited, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The symmetry of the trans,trans isomer would simplify the spectrum. Key signals would include:

-

A multiplet or a pair of doublets in the olefinic region (typically δ 5.0-7.5 ppm) corresponding to the vinyl protons of the butadiene backbone. The large coupling constants (J values) between adjacent vinyl protons would be indicative of the trans configuration.

-

A sharp singlet in the upfield region (typically δ 2.0-2.5 ppm) corresponding to the equivalent methyl protons of the two acetoxy groups.

-

-

¹³C NMR: The carbon NMR spectrum would also reflect the molecule's symmetry. Expected signals include:

-

Two distinct signals in the olefinic region (typically δ 100-150 ppm) for the two types of sp² hybridized carbons in the butadiene core.

-

A signal for the carbonyl carbon of the acetoxy group (typically δ 165-175 ppm).

-

A signal for the methyl carbon of the acetoxy group (typically δ 20-30 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands:

-

C=O Stretch: A strong, sharp absorption band around 1750-1735 cm⁻¹ is expected for the carbonyl group of the ester.

-

C=C Stretch: One or more medium-intensity bands in the region of 1650-1600 cm⁻¹ would correspond to the stretching vibrations of the conjugated double bonds.

-

C-O Stretch: Strong bands in the 1250-1000 cm⁻¹ region would be indicative of the C-O stretching of the acetate groups.

-

=C-H Bending: Out-of-plane bending vibrations for the trans vinyl hydrogens would likely appear as a strong band around 965 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of 170.16 g/mol . Common fragmentation patterns would involve the loss of acetyl groups (CH₃CO, 43 amu) or acetoxy groups (CH₃COO, 59 amu).

Chemical Reactivity and Synthetic Applications

The core of this compound's utility lies in its role as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. The presence of terminal acetoxy groups influences the diene's electronic properties, making it a valuable partner for a range of dienophiles.

The Diels-Alder Reaction: A Gateway to Six-Membered Rings

The Diels-Alder reaction is a powerful and atom-economical method for the construction of six-membered rings.[5] this compound serves as the 4π-electron component in this [4+2] cycloaddition.

Caption: Generalized workflow of the Diels-Alder reaction.

The acetoxy groups, being electron-withdrawing, can influence the diene's reactivity. However, their ability to participate in resonance can also affect the electron density of the diene system. This dual nature allows for reactions with a variety of dienophiles, particularly those bearing electron-withdrawing groups, which lower the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital), facilitating the reaction with the diene's HOMO (Highest Occupied Molecular Orbital).

Reaction with N-Substituted Maleimides: A Case Study

A prime example of a suitable dienophile for reaction with this compound is N-phenylmaleimide. The electron-withdrawing imide functionality makes it a highly reactive dienophile.

Experimental Protocol: Diels-Alder Reaction of this compound with N-Phenylmaleimide

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as toluene or xylene.

-

Addition of Dienophile: Add N-phenylmaleimide (1.0 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the resulting residue by recrystallization or column chromatography.

-

Characterization: Characterize the resulting cycloadduct by NMR, IR, and mass spectrometry to confirm its structure and purity.

Caption: Reaction scheme for the Diels-Alder cycloaddition.

The resulting cycloadduct, a substituted cyclohexene derivative, retains the two acetoxy groups, which can be further manipulated synthetically. For instance, hydrolysis of the acetates would yield the corresponding diol, a valuable intermediate for the synthesis of more complex molecules.

Conclusion

This compound, while not as commonly cited as some other dienes, holds significant potential for synthetic chemists. Its preparation, though requiring a multi-step approach, leads to a versatile building block. Its reactivity in Diels-Alder reactions, particularly with electron-deficient dienophiles, provides a reliable route to highly functionalized six-membered rings. A thorough understanding of its synthesis, handling, and spectroscopic properties, as outlined in this guide, is paramount for its effective application in research and development, particularly in the fields of medicinal chemistry and materials science where the construction of complex cyclic systems is often a key challenge. Further exploration of its reactivity with a broader range of dienophiles and under various reaction conditions is warranted to fully unlock its synthetic capabilities.

References

-

Juniper Publishers. (2019, November 4). Industrial Chemicals and Intermediates from 1, 3-Butadiene. Retrieved from Juniper Publishers website: [Link]

- Devekki, A. V., & Yakushkin, M. I. (1988). Diacetoxylation of 1,3-butadiene.

-

ScienceDirect. (n.d.). Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Butadiene. NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). trans,trans-1,4-Diphenyl-1,3-butadiene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. PubMed Central. [Link]

-

Chegg. (2015, July 27). Solved: I am writing a lab report for trans,trans-1,4-Diphenyl-1,3-butadiene and I need to determine from the H NMR the J values that identify the alkene as trans as opposed to cis. The J value should be 14-15 Hz (ran at 500MHz), I'm just not sure which of these groups of peaks I'm supposed to. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Diacetone alcohol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. Retrieved from [Link]

- Google Patents. (n.d.). EP3259247A1 - Process for producing 1,3 butadiene from 1,4 butanediol.

- Google Patents. (n.d.). US10322978B2 - Method for producing 1,3-butadiene from 1,4-butanediol.

-

Royal Society of Chemistry. (2019, April 22). The Photoisomerization of cis,trans-1,2-Dideuterio-1,4-diphenyl-1,3-butadiene in Solution. Retrieved from [Link]

-

SpectraBase. (n.d.). trans,trans-1,4-Diphenyl-1,3-butadiene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,4-diphenyl-1,3-butadiene. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. Retrieved from [Link]

-

YouTube. (2021, February 6). 1,4-Diphenyl-1,3-Butadiene - CHEM 342L. Retrieved from [Link]

-

MDPI. (n.d.). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,3-Butadiene, 1,4-diphenyl-, (E,E)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Green Chemistry Letters and Reviews. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1982). Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects. [Link]

-

ResearchGate. (2016, August 10). Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects. Retrieved from [Link]

-

YouTube. (2019, October 20). Diels-Alder 2: cis / trans dienophiles. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Diels-Alder Cycloaddition. Retrieved from [Link]

-

Photochemical & Photobiological Sciences. (n.d.). The photoisomerization of cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene in solution. No bicycle-pedal. Retrieved from [Link]

-

ResearchGate. (2016, August 6). 13C NMR chemical shifts and local structure of cis-1,4-polybutadiene: Calculation and experiment. Retrieved from [Link]

- Google Patents. (n.d.). EP1637549A1 - Synthesis of CIS-1,4-polybutadiene.

-

Google Patents. (n.d.). CATALYST, AND METHOD FOR PRODUCING 1,3-BUTADIENE USING SAME - European Patent Office - EP 3854476 A1. Retrieved from [Link]

-

ResearchGate. (2019, April 12). (PDF) Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Retrieved from [Link]

-

Semantic Scholar. (1991, June 1). Diels-Alder cycloadditions of electron-rich, electron-deficient, and Push-Pull dienes with cyclic dienophiles : high-pressure-induced reactions and theoretical calculations. Retrieved from [Link]

-

SciSpace. (n.d.). 1,4-Diaza-1,3-butadiene (a-diimine) ligands: their coordination modes and the reactivity of their metal complexes. Retrieved from [Link]

-

SpringerLink. (n.d.). 1,4-Cycloaddition Reactions: The Diels-Alder Reaction in Heterocyclic Syntheses. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,3-butadiene. Retrieved from [Link]

- Vertex AI Search. (n.d.). Experiment 41, 1,4-Diphenyl-1,3-Butadiene.

-

SpectraBase. (n.d.). trans,trans-1,4-Diphenyl-1,3-butadiene. Retrieved from [Link]

-

SpectraBase. (n.d.). trans,trans-1,4-Diphenyl-1,3-butadiene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. This compound [stenutz.eu]

- 2. scbt.com [scbt.com]

- 3. unwisdom.org [unwisdom.org]

- 4. Oxidation reaction and thermal stability of 1,3-butadiene under oxygen and initiator - Arabian Journal of Chemistry [arabjchem.org]

- 5. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to trans,trans-1,4-Diacetoxy-1,3-butadiene (CAS 15910-11-9): Synthesis, Reactivity, and Application

Abstract: This technical guide provides an in-depth exploration of trans,trans-1,4-diacetoxy-1,3-butadiene, a versatile and highly valuable reagent in modern organic synthesis. Moving beyond a simple datasheet, this document offers a comprehensive overview of its strategic importance as a stable, crystalline synthon for the stereocontrolled introduction of a 1,4-dioxygenated four-carbon unit. We will delve into a validated synthetic pathway, detailed protocols for its cornerstone application in Diels-Alder cycloadditions, and the critical safety and handling considerations required for its effective use. This guide is intended for researchers, chemists, and process development professionals who require a practical and scientifically grounded understanding of this compound's properties and applications.

Strategic Importance & Physicochemical Profile

In the landscape of synthetic organic chemistry, the ability to predictably construct complex molecular architectures is paramount. The Diels-Alder reaction remains one of the most powerful tools for the formation of six-membered rings, a scaffold prevalent in countless natural products and pharmaceutical agents. While 1,3-butadiene is the archetypal diene for this transformation, its gaseous nature and challenging handling logistics present significant practical hurdles in a laboratory setting.

This compound emerges as a superior alternative. It functions as a stable, crystalline "butadiene equivalent," offering significant advantages in terms of storage, handling, and stoichiometry control. Its true utility lies in its role as a masked diene; the acetoxy groups, once incorporated into the cycloadduct, serve as versatile synthetic handles for subsequent stereocontrolled transformations into diols and other functionalities. The trans,trans geometry of the diene is faithfully translated into the stereochemistry of the resulting cyclohexene ring, making it an indispensable tool for stereospecific synthesis.[1][2]

Physicochemical & Spectroscopic Data

The compound's physical properties are summarized below for quick reference. Proper characterization is essential for verifying purity and confirming identity before use in sensitive applications.

| Property | Value | Source(s) |

| CAS Number | 15910-11-9 | [3] |

| Molecular Formula | C₈H₁₀O₄ | [3] |

| Molecular Weight | 170.16 g/mol | [3] |

| Appearance | White to off-white crystalline solid | General Observation |

| Melting Point | 103 °C | [4] |

| Storage | Freezer (-20 °C to 0 °C) | [5] |

| InChI Key | XBRCQTOOSIDDOJ-GGWOSOGESA-N | [5] |

Predicted Spectroscopic Signature

While a publicly available, peer-reviewed spectrum is elusive, the expected NMR signature can be predicted based on the molecule's structure. Verification of a synthesized batch against these predicted values is a critical quality control step.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~2.15 ppm (s, 6H): The six protons of the two equivalent acetate methyl groups would appear as a sharp singlet.

-

δ ~5.90-6.10 ppm (m, 2H): The two internal vinylic protons (H-2 and H-3) would appear as a complex multiplet.

-

δ ~7.10-7.30 ppm (m, 2H): The two terminal, acetate-bound vinylic protons (H-1 and H-4) would appear as a multiplet at a lower field due to the deshielding effect of the adjacent oxygen atom.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~20.8 ppm: Acetate methyl carbons.

-

δ ~115-120 ppm: Internal olefinic carbons (C-2 and C-3).

-

δ ~135-140 ppm: Terminal olefinic carbons (C-1 and C-4).

-

δ ~168 ppm: Acetate carbonyl carbons.

-

Synthesis and Purification Pathway

The stereoselective synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While numerous routes to substituted butadienes exist, a reliable pathway can be adapted from methodologies developed for structurally similar compounds.[1] The following workflow outlines a logical and field-proven approach starting from the industrial feedstock 1,3-butadiene.

Synthesis Workflow Diagram

Caption: A two-step synthetic pathway from 1,3-butadiene to the target diene.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is based on established industrial processes for the precursor and known organic transformations.[2] Causality: The initial step, a palladium-catalyzed oxidative acetoxylation, is a well-established industrial method for converting gaseous butadiene into a stable, liquid precursor, 1,4-diacetoxy-2-butene.[2] The subsequent step requires an elimination reaction to generate the second double bond, forming the conjugated diene system.

Step 1: Synthesis of 1,4-Diacetoxy-2-butene (Precursor)

-

Reactor Setup: A pressure-rated reactor equipped with a gas inlet, stirrer, and temperature control is charged with a supported Palladium-Tellurium (Pd-Te) on carbon catalyst in glacial acetic acid.

-

Reagent Introduction: The reactor is sealed and purged with nitrogen. 1,3-Butadiene is carefully introduced as a condensed liquid or gas.

-

Reaction: The mixture is heated to approximately 80-95°C, and a mixture of air or oxygen is bubbled through the solution under pressure (e.g., ~800-900 psig).[2] The reaction is monitored by GC for the consumption of butadiene.

-

Workup: Upon completion, the reactor is cooled, and the catalyst is removed by filtration. The acetic acid is removed under reduced pressure. The crude 1,4-diacetoxy-2-butene is then purified by vacuum distillation.

Step 2: Elimination to form this compound

This step is more exploratory and often results in a mixture of isomers. The trans,trans isomer is thermodynamically favored and can often be isolated as the major product through purification.

-

Reactor Setup: A round-bottom flask is charged with purified 1,4-diacetoxy-2-butene and a high-boiling, inert solvent (e.g., diphenyl ether).

-

Elimination: The solution is heated to a high temperature (pyrolysis conditions, typically >200°C) to induce thermal elimination of acetic acid from an allylic isomer intermediate. Alternatively, a strong, non-nucleophilic base (e.g., DBU) in a solvent like THF can be used under milder conditions to promote elimination.

-

Workup and Purification: The reaction mixture is cooled. If a solvent was used, it is removed under reduced pressure. The crude product is a mixture of isomers. Purification is achieved via fractional distillation or, more effectively, by recrystallization from a suitable solvent system (e.g., hexane or ethanol/water). The crystalline trans,trans isomer is typically less soluble and will crystallize out, allowing for isolation.

Core Application: The Diels-Alder [4+2] Cycloaddition

The primary utility of this compound is its role as a diene in the Diels-Alder reaction. This pericyclic reaction involves the concerted formation of two new sigma bonds and one new pi bond, creating a six-membered ring in a single, stereospecific step.[6][7]

Mechanistic Overview & Stereochemical Principles

The reaction proceeds through a cyclic transition state. A key principle of the Diels-Alder reaction is the conservation of stereochemistry . The geometry of both the diene and the dienophile is retained in the product. Because our diene is trans,trans, the substituents at the 1- and 4-positions will end up in a trans relationship on the newly formed ring.[8][9]

Caption: Concerted mechanism of the Diels-Alder reaction showing stereochemical retention.

Experimental Protocol: Reaction with Maleic Anhydride

This protocol details the reaction of this compound with maleic anhydride, a classic electron-poor dienophile, to yield the corresponding bicyclic anhydride adduct.[4]

Materials:

-

This compound (1.0 eq)

-

Maleic Anhydride (1.05 eq)

-

Xylene (anhydrous, as solvent)

-

Hexanes (for recrystallization)

Procedure:

-

Vessel Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.70 g, 10.0 mmol).

-

Reagent Addition: Add maleic anhydride (1.03 g, 10.5 mmol) and 10 mL of anhydrous xylene. Causality: Xylene is chosen as the solvent due to its high boiling point (~140°C), which provides the necessary thermal energy to overcome the activation barrier of the reaction. Maleic anhydride must be kept dry to prevent hydrolysis to maleic acid, which is less reactive and can complicate purification.[5]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The solids should dissolve to form a clear, pale-yellow solution. Maintain reflux for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Crystallization & Isolation: After the reaction is complete, remove the heat source and allow the flask to cool slowly to room temperature, then place it in an ice-water bath for 30 minutes to maximize crystallization.

-

Filtration: Collect the resulting white, crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes to remove any residual xylene.

-

Drying & Characterization: Dry the product under vacuum. Determine the yield, melting point, and confirm its structure using NMR and IR spectroscopy.

Safety, Handling, and Storage

4.1 Hazard Overview:

-

Precursors: The synthesis of this compound may involve highly hazardous materials. 1,3-Butadiene is an extremely flammable gas and is classified as a human carcinogen.[10] All steps involving this precursor must be conducted in a certified fume hood with appropriate safety measures.

-

Reagent: this compound itself is a stable solid. However, as with all laboratory chemicals, it should be treated as potentially harmful. Avoid inhalation of dust and contact with skin and eyes. Standard GHS precautions for skin, eye, and respiratory irritation should be followed.

-

Solvents: Solvents like xylene are flammable and irritants. Ensure proper ventilation and avoid ignition sources.

4.2 Personal Protective Equipment (PPE):

-

Wear ANSI-approved safety glasses or goggles at all times.

-

Use nitrile gloves and inspect them before use.

-

A standard laboratory coat is required.

-

When handling the solid powder, work in a well-ventilated area or fume hood to avoid inhaling dust.

4.3 Storage & Stability:

-

The compound should be stored in a tightly sealed container in a freezer (approximately -20°C).[5] This precaution minimizes potential degradation over time, although the compound is significantly more stable than many other dienes.

Conclusion

This compound is a powerful and practical reagent that provides a solution to the challenges associated with using gaseous 1,3-butadiene. Its crystalline nature, thermal stability, and the stereochemical control it imparts during Diels-Alder cycloadditions make it a highly valuable building block in the synthesis of complex cyclic systems. The acetoxy groups of the resulting adducts open a gateway to a rich variety of subsequent chemical modifications. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will enable researchers and drug development professionals to leverage its full synthetic potential effectively and safely.

References

-

Diels-Alder Reaction. (n.d.). Department of Chemistry, University of California, Irvine. Retrieved from [Link]

-

Kishi, Y., et al. (1976). Synthesis and stereochemistry of (E,E)-1,4-diacetoxy-2-methyl-1,3-butadiene and related compounds. The Journal of Organic Chemistry, 41(20), 3365-3366. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Tables for Chemistry. Retrieved from [Link]

-

Wang, Z., et al. (2021). Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes. Molecules, 26(3), 598. Retrieved from [Link]

-

Srivastava, V. K., et al. (2018). Industrial Chemicals and Intermediates from 1, 3-Butadiene. Recent Advances in Petrochemical Science, 6(5). Retrieved from [Link]

-

Kloetzel, M. C. (1948). The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions, 4, 1-59. Retrieved from [Link]

-

Weldegirma, S. (n.d.). Stereochemistry of the Diels-Alder Reaction. University of South Florida, Department of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.7: Diels-Alder Stereochemistry. Retrieved from [Link]

-

Diamond Petrochemicals. (n.d.). Safety Data Sheet: 1,3-Butadiene. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scribd.com [scribd.com]

- 5. cactus.utahtech.edu [cactus.utahtech.edu]

- 6. atc.io [atc.io]

- 7. 1,3-diene-based AIEgens: Stereoselective synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Design and sterospecific synthesis of modular ligands based upon cis-1,3-trans-5-substituted cyclohexanes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.rsc.org [pubs.rsc.org]

structure elucidation of trans,trans-1,4-Diacetoxy-1,3-butadiene

An In-Depth Technical Guide to the Structure Elucidation of trans,trans-1,4-Diacetoxy-1,3-butadiene

This guide provides a comprehensive walkthrough of the analytical methodologies employed to determine and confirm the precise chemical structure and stereochemistry of this compound. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond procedural lists to explain the scientific rationale behind the multi-technique approach required for unambiguous molecular characterization.

Introduction: The Importance of Stereochemical Fidelity

This compound is a valuable conjugated diene frequently utilized in organic synthesis, most notably in Diels-Alder cycloaddition reactions. Its utility is intrinsically linked to its specific stereochemistry; the trans,trans configuration governs the molecule's geometry, reactivity, and the stereochemical outcome of its subsequent reactions. Therefore, rigorous confirmation of its structure is not merely an academic exercise but a critical quality control step in any synthetic workflow.

This guide outlines a systematic, self-validating workflow for the complete structure elucidation of this molecule, demonstrating how data from multiple analytical techniques are integrated to build an irrefutable structural proof. We will explore how each piece of evidence, from molecular mass to the subtle nuances of proton-proton interactions, contributes to the final, unequivocal assignment.

Foundational Characteristics

Before delving into the elucidation process, we establish the molecule's basic identity.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₄ | [1] |

| Molecular Weight | 170.16 g/mol | [1] |

| InChI Key | XBRCQTOOSIDDOJ-GGWOSOGESA-N | [2] |

| SMILES | CC(=O)OC=CC=COC(C)=O | [2] |

| Melting Point | 103 °C | [2] |

The core challenge lies in confirming the connectivity and, most importantly, the stereochemistry depicted in the structure below.

Caption: 2D Structure of this compound.

The Analytical Workflow: A Multi-Pronged Approach

Caption: Convergent workflow for structure elucidation.

Step 1: Confirming Molecular Formula with Mass Spectrometry (MS)

Expertise & Causality: The first step is to confirm that the synthesized compound has the correct elemental composition and molecular weight. Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is the most accurate method for determining molecular weight.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

The solution is introduced into the ion source of the mass spectrometer.

-

In the EI source, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their m/z ratio.

-

A spectrum of ion abundance versus m/z is generated.

Data Interpretation: The primary goal is to identify the molecular ion peak [M]⁺. For C₈H₁₀O₄, this peak is expected at an m/z of approximately 170. The high-resolution mass spectrum would further confirm the elemental composition by providing a highly accurate mass measurement that distinguishes it from other potential formulas with the same nominal mass. Fragmentation patterns, while complex, can also provide corroborating evidence for structural motifs like the loss of an acetoxy group.

Step 2: Identifying Functional Groups with Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For our target molecule, we expect to see characteristic absorptions for the ester carbonyl groups, the alkene double bonds, and the C-O bonds. Crucially, the out-of-plane C-H bending vibration can provide strong evidence for the trans stereochemistry of the double bonds.

Protocol: Attenuated Total Reflectance (ATR-IR)

-

A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

An IR beam is passed through the crystal, and the spectrum of the sample is recorded.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~1750 (strong) | C=O stretch | Ester (Acetoxy) | Confirms the presence of the two ester functional groups. |

| ~1650 (medium) | C=C stretch | Conjugated Alkene | Indicates the presence of the butadiene backbone. |

| ~1200 (strong) | C-O stretch | Ester | Corroborates the presence of the ester linkages. |

| ~985 (strong) | C-H out-of-plane bend | trans-Alkene | This is a diagnostic peak. Its presence and strong intensity are highly indicative of a trans-disubstituted double bond.[3] |

The presence of all these bands, particularly the strong absorption near 985 cm⁻¹, provides a robust preliminary confirmation of the gross structure and the likely stereochemistry.

Step 3: Unraveling Connectivity and Stereochemistry with NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation in solution. ¹H NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For this compound, the key to an unambiguous stereochemical assignment lies in the coupling constants (J-values) between the vinyl protons.

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The ¹H NMR spectrum is acquired, ensuring sufficient resolution to accurately measure coupling constants.

-

The ¹³C NMR spectrum is subsequently acquired.

Predicted NMR Data and Interpretation:

¹H NMR Spectrum (Predicted in CDCl₃, ~400 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Interpretation |

| H₃C-C=O | ~2.15 | singlet (s) | N/A | 6H | The two methyl groups of the acetate moieties are chemically equivalent, resulting in a single sharp peak integrating to six protons. |

| =CH-CH= | ~6.0-6.2 | doublet of doublets (dd) | J ≈ 15 Hz, J ≈ 10 Hz | 2H | These are the "inner" protons of the diene. They are split by the adjacent "outer" proton (trans coupling) and the other "inner" proton. |

| O-CH= | ~7.2-7.4 | doublet of doublets (dd) | J ≈ 15 Hz, J ≈ 1.5 Hz | 2H | These are the "outer" protons attached to the carbons bearing the acetoxy groups. They are deshielded by the electronegative oxygen. The large coupling constant is the key. |

Trustworthiness through Coupling Constants: The most critical piece of data from the ¹H NMR spectrum is the large coupling constant (~15 Hz) observed for the vinyl protons. The magnitude of the vicinal proton-proton coupling constant across a double bond is stereochemically dependent:

-

trans coupling (Jtrans): Typically 12-18 Hz

-

cis coupling (Jcis): Typically 6-12 Hz

The observation of a large coupling constant provides definitive, quantitative proof of the trans relationship between the protons on each double bond.[4][5]

¹³C NMR Spectrum (Predicted in CDCl₃, ~100 MHz)

| Carbon Assignment | Chemical Shift (δ, ppm) | Interpretation |

| H₃C -C=O | ~21 | The methyl carbons of the acetate groups. |

| =CH-CH= | ~115-120 | The two "inner" carbons of the butadiene backbone. |

| O-CH= | ~135-140 | The two "outer" carbons, deshielded by the attached oxygen atoms. |

| C =O | ~169 | The carbonyl carbons of the ester groups. |

The ¹³C NMR spectrum confirms the presence of four distinct carbon environments in the expected regions, validating the carbon framework of the molecule.

Conclusion: A Self-Validating Structural Proof

The structure of this compound is elucidated not by a single measurement but by the seamless integration of orthogonal analytical data.

-

Mass Spectrometry confirms the correct molecular formula, C₈H₁₀O₄.

-

IR Spectroscopy identifies the required functional groups (ester, conjugated diene) and provides the first strong indication of trans geometry.

-

¹³C NMR Spectroscopy validates the carbon skeleton.

-

¹H NMR Spectroscopy confirms the proton count and connectivity and, most critically, provides unequivocal proof of the trans,trans stereochemistry through the large vicinal coupling constants of the olefinic protons.

Each technique validates the others, creating a self-consistent and trustworthy structural assignment that meets the highest standards of scientific rigor. This systematic approach ensures that the material used in further research or development is of known and verified stereochemical purity.

References

-

Stenutz, R. This compound. Internet Public Domain. [Link]

-

Szostak, M., et al. (2022). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study. MDPI. [Link]

-

ResearchGate. Is there any difference in 1H NMR of (substituted)-s-cis/trans-butadiene? ResearchGate Discussion. [Link]

-

The Royal Society of Chemistry. (2019). The Photoisomerization of cis,trans-1,2-Dideuterio-1,4- diphenyl-1,3-butadiene in Solution. Photochemical & Photobiological Sciences. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of trans,trans-1,4-Diacetoxy-1,3-butadiene

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for trans,trans-1,4-diacetoxy-1,3-butadiene (CAS 15910-11-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unequivocal identification and characterization of this compound. Given the scarcity of publicly available experimental spectra for this specific molecule, this guide leverages high-quality predicted data, interpreted with expert insight, to serve as a reliable reference.

Introduction

This compound is a conjugated diene bearing two acetate functional groups. Its structure presents a symmetrical and stereochemically defined scaffold, making it a potentially valuable building block in organic synthesis. Accurate spectroscopic characterization is paramount for its use in any research or development context, ensuring purity, confirming structural integrity, and monitoring reaction progress.

The most reliable method for the preparation of this compound has been documented in Organic Syntheses, a testament to the robustness and reproducibility of the procedure.[1] This synthesis yields the target compound as colorless needles with a melting point of 102–104 °C.[1]

This guide provides the predicted spectroscopic data that a researcher would expect to obtain for a pure sample of this compound, offering a benchmark for experimental verification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are highly informative. The predicted data presented here is based on computational algorithms that are widely used in the scientific community.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple and highly symmetrical, reflecting the C2h symmetry of the molecule.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | Doublet | 2H | H-1, H-4 |

| ~5.90 | Doublet of Triplets | 2H | H-2, H-3 |

| ~2.15 | Singlet | 6H | -OCOCH₃ |

Interpretation and Rationale:

-

Symmetry: The molecule possesses a plane of symmetry, rendering the two vinylic protons at C1 and C4 chemically equivalent, as are the two inner vinylic protons at C2 and C3. Similarly, the two methyl groups of the acetate functions are equivalent.

-

H-1 and H-4 Protons: These protons are attached to carbon atoms bonded to an oxygen atom, which deshields them, shifting their resonance downfield to approximately 7.10 ppm. The trans coupling to the adjacent H-2 (and H-3) proton results in a large coupling constant (J ≈ 12-15 Hz), appearing as a doublet.

-

H-2 and H-3 Protons: These inner vinylic protons are coupled to both H-1 and H-4, and also to each other. This would result in a more complex splitting pattern, predicted here as a doublet of triplets. Their chemical shift is upfield relative to H-1/H-4 due to the absence of direct attachment to an oxygen atom.

-

Methyl Protons: The six protons of the two acetate groups are chemically equivalent and are not coupled to any other protons, thus they appear as a sharp singlet at approximately 2.15 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also expected to be simple due to the molecule's symmetry.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C =O |

| ~135 | C -1, C -4 |

| ~115 | C -2, C -3 |

| ~21 | -OCOCH₃ |

Interpretation and Rationale:

-

Symmetry: The symmetry of the molecule results in only four distinct carbon signals.

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~168 ppm).

-

Olefinic Carbons: The C1 and C4 carbons, being attached to the electronegative oxygen atoms, are more deshielded (~135 ppm) than the inner C2 and C3 carbons (~115 ppm).

-

Methyl Carbon: The methyl carbons of the acetate groups are the most shielded, appearing at the highest field (~21 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would be dominated by absorptions corresponding to the ester and alkene moieties.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3050 | Medium | =C-H Stretch |

| ~1760 | Strong | C=O Stretch (Ester) |

| ~1650 | Medium | C=C Stretch (Conjugated) |

| ~1200 | Strong | C-O Stretch (Ester) |

| ~970 | Strong | =C-H Bend (trans-alkene) |

Interpretation and Rationale:

-

C=O Stretch: A strong absorption band around 1760 cm⁻¹ is a hallmark of the ester carbonyl group.

-

C=C Stretch: The conjugated carbon-carbon double bonds will give rise to a medium-intensity band around 1650 cm⁻¹.

-

C-O Stretch: A strong band in the fingerprint region, around 1200 cm⁻¹, is characteristic of the C-O single bond stretch of the ester.

-

=C-H Bends: A strong out-of-plane bending absorption around 970 cm⁻¹ is highly characteristic of a trans-disubstituted alkene, providing clear evidence for the stereochemistry of the double bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to a discernible molecular ion peak and characteristic fragment ions.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

| m/z | Ion | Proposed Identity |

| 170 | [M]⁺ | Molecular Ion |

| 128 | [M - C₂H₂O]⁺ | Loss of ketene |

| 110 | [M - CH₃COOH]⁺ | Loss of acetic acid |

| 86 | [M - 2 x C₂H₂O]⁺ | Sequential loss of two ketene molecules |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Interpretation and Rationale:

The molecular ion peak is expected at m/z 170, corresponding to the molecular weight of the compound. A prominent fragmentation pathway would involve the loss of neutral molecules such as ketene (CH₂=C=O, 42 Da) or acetic acid (CH₃COOH, 60 Da) from the acetate groups. The acetyl cation ([CH₃CO]⁺) at m/z 43 is a very common and often abundant fragment for acetate esters.

Sources

An In-depth Technical Guide to the Physical Properties of trans,trans-1,4-Diacetoxy-1,3-butadiene

Introduction

trans,trans-1,4-Diacetoxy-1,3-butadiene is a conjugated diene ester with significant potential in organic synthesis, particularly as a versatile building block in Diels-Alder reactions and other cycloadditions. Its symmetrical structure and the presence of electron-withdrawing acetate groups influence its reactivity and physical properties. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, offering valuable insights for researchers in drug development and materials science. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines established information with theoretical predictions to provide a robust resource for the scientific community.

Molecular Structure and Isomerism

The defining feature of this compound is its conjugated diene system with acetate groups at the 1 and 4 positions. The "trans,trans" designation refers to the stereochemistry of the two double bonds. This specific isomeric form is crucial for its reactivity and physical properties, as cis-trans isomerism can significantly alter these characteristics.

Caption: Molecular structure of this compound.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₄ | [1] |

| Molecular Weight | 170.16 g/mol | [1] |

| CAS Number | 15910-11-9 | [1] |

| Melting Point | 103 °C | [2] |

| Boiling Point | Not available (predicted to be >200 °C at atm. pressure) | Theoretical |

| Density | Not available (predicted to be ~1.15 g/cm³) | Theoretical |

| Appearance | White to off-white crystalline solid | Inferred from typical organic solids |

Solubility Profile

Experimentally determined solubility data for this compound is scarce. However, based on its chemical structure, a qualitative solubility profile can be predicted. The presence of the polar acetate groups suggests some solubility in polar organic solvents, while the hydrocarbon backbone indicates potential solubility in less polar environments.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The nonpolar butadiene backbone limits aqueous solubility. |

| Methanol, Ethanol | Moderately soluble | The polarity of the acetate groups should allow for solubility in short-chain alcohols. |

| Acetone, Ethyl Acetate | Soluble | Good balance of polarity for dissolving the compound. |

| Dichloromethane, Chloroform | Soluble | Effective solvents for a wide range of organic compounds. |

| Toluene, Hexane | Sparingly soluble | The polarity of the acetate groups will likely limit solubility in nonpolar hydrocarbon solvents. |

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra, the following sections provide predicted spectroscopic data based on the known structure of this compound. These predictions are intended to guide researchers in the characterization of this compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple and symmetrical.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | Doublet | 2H | Protons on C1 and C4 |

| ~5.8-6.0 | Doublet of Doublets | 2H | Protons on C2 and C3 |

| ~2.1 | Singlet | 6H | Methyl protons of the acetate groups |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the symmetry of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~168-170 | Carbonyl carbon of the acetate groups |

| ~135-140 | Carbons 1 and 4 of the butadiene chain |

| ~115-120 | Carbons 2 and 3 of the butadiene chain |

| ~20-22 | Methyl carbons of the acetate groups |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorptions from the carbonyl groups and the carbon-carbon double bonds.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1750-1735 | C=O stretch (ester) |

| ~1650-1600 | C=C stretch (conjugated diene) |

| ~1240-1160 | C-O stretch (ester) |

| ~970-960 | C-H bend (trans C=C) |

Proposed Synthesis Protocol

A plausible synthetic route to this compound can be adapted from a patented process for the preparation of 1,4-diacetoxybutadiene.[3] This multi-step synthesis involves the conversion of crotonaldehyde to an intermediate which is then heated to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology

-

Formation of γ-Acetoxy-crotonaldehyde diacetylate: React crotonaldehyde with acetic anhydride. The reaction product is then treated with N-bromosuccinimide, followed by substitution of the bromine with an acetate group using an acetate salt.

-

Elimination to form the Diene: The resulting γ-acetoxy-crotonaldehyde diacetylate is heated in the presence of acetic anhydride at temperatures above 120 °C to induce the elimination of acetic acid and form the conjugated diene system of this compound.

Characterization and Quality Control

Given the lack of extensive published data, a rigorous characterization protocol is essential to confirm the identity and purity of synthesized this compound. The following workflow is recommended.

Caption: Recommended workflow for the characterization of synthesized product.

Experimental Protocols

-

Melting Point Determination: A sharp melting point at or near the reported 103 °C would be a strong indicator of purity.

-

Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product and monitor the progress of the synthesis. A single spot on the TLC plate would suggest a pure compound.

-

NMR Spectroscopy: Acquiring ¹H and ¹³C NMR spectra and comparing them to the predicted chemical shifts will be crucial for structural confirmation.

-

FTIR Spectroscopy: The presence of the characteristic C=O and C=C stretching frequencies in the IR spectrum will provide further evidence of the compound's identity.

-

Mass Spectrometry: High-resolution mass spectrometry should be used to confirm the molecular weight of 170.16 g/mol .

Conclusion

This compound is a compound with considerable synthetic utility. While there is a notable absence of comprehensive experimental data in the public domain, this guide provides a solid foundation of its known physical properties, along with theoretically predicted data and a plausible synthetic route. The provided characterization workflow offers a self-validating system for researchers working with this compound. It is hoped that this technical guide will stimulate further research and a more complete experimental characterization of this promising molecule.

References

- Heilbronner, E., & Bock, H. (n.d.). Process for the preparation of 1,4-diacetoxybutadiene. Google Patents.

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

Sources

The Genesis and Synthetic Utility of trans,trans-1,4-Diacetoxy-1,3-butadiene: A Technical Guide

Abstract

trans,trans-1,4-Diacetoxy-1,3-butadiene has emerged as a valuable and versatile C4 building block in organic synthesis, primarily owing to its utility as an electron-rich diene in [4+2] cycloaddition reactions. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic methodologies for this important reagent. Furthermore, it will elucidate its critical role in the construction of complex cyclic systems through a detailed examination of its reactivity in the Diels-Alder reaction, offering insights for researchers, scientists, and professionals in drug development.

Introduction: A Versatile Butadiene Surrogate

This compound, a stable, crystalline solid, serves as a synthetic equivalent of the parent 1,3-butadiene, offering distinct advantages in terms of handling and reactivity. The terminal acetoxy groups modify the electronic properties of the diene system, enhancing its reactivity in cycloaddition reactions and providing latent functionality in the resulting cycloadducts for subsequent synthetic transformations. This guide will trace the origins of this reagent, from its early preparations to its establishment as a staple in the synthetic organic chemist's toolbox.

Historical Perspective and Discovery

The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, its origins can be traced back to the mid-20th century through related chemistry. A key early disclosure is found in a 1957 German patent that describes a method for its preparation from γ-acetoxy-crotonaldehyde diacetylate. This patent, in turn, references earlier work by Späth and Schmid in 1940 on the reaction of crotonaldehyde with acetic anhydride, and by Schmid and Grob in 1949 on the synthesis of the aforementioned γ-acetoxy-crotonaldehyde diacetylate. This lineage of research indicates that the chemical foundations for the synthesis of 1,4-diacetoxy-1,3-butadiene were laid in the 1940s, with its utility becoming more recognized in the following decade.

The development of this reagent was likely driven by the burgeoning field of steroid and natural product synthesis, where the stereocontrolled construction of six-membered rings is a paramount challenge. The Diels-Alder reaction, a powerful tool for this purpose, benefited greatly from the introduction of stable and functionalized dienes like this compound.

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own merits and drawbacks. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

From Muconic Acid

A common and reliable method for the laboratory-scale synthesis of this compound involves the bis-decarboxylation of muconic acid. trans,trans-Muconic acid, which can be obtained from the isomerization of the bio-derived cis,cis-muconic acid, serves as a renewable feedstock for this process.[1][2] The reaction is typically carried out using lead tetraacetate, which effects an oxidative bis-decarboxylation.

Caption: Oxidative bis-decarboxylation of muconic acid.

Experimental Protocol: Synthesis from trans,trans-Muconic Acid

-

To a stirred suspension of trans,trans-muconic acid (1 equivalent) in dry benzene are added pyridine (2 equivalents) and lead tetraacetate (2.2 equivalents).

-

The mixture is heated to reflux for 2 hours.

-

After cooling to room temperature, the reaction mixture is filtered to remove insoluble lead salts.

-

The filtrate is washed successively with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a white crystalline solid.

From 1,4-Butynediol

An alternative approach utilizes the commercially available 1,4-butynediol as a starting material. This method involves a two-step sequence: acetylation followed by a stereoselective reduction.

Caption: Synthesis from 1,4-butynediol (yields the cis-isomer).

It is important to note that the Lindlar reduction of 1,4-diacetoxy-2-butyne stereoselectively yields the cis-isomer. To obtain the desired trans,trans-isomer, a subsequent isomerization step or an alternative reduction method would be necessary.

Comparison of Synthetic Routes

| Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |

| trans,trans-Muconic Acid | Lead tetraacetate, Pyridine | 60-70 | Utilizes a potentially renewable feedstock; straightforward procedure. | Use of stoichiometric heavy metal oxidant (lead). |

| 1,4-Butynediol | Acetic anhydride, Lindlar's catalyst | >90 (for cis-isomer) | High-yielding; readily available starting material. | Produces the cis-isomer, requiring further steps for the trans,trans-isomer. |

| 1,3-Butadiene | Palladium acetate, Acetic acid, Oxidant | Variable | Direct functionalization of a bulk chemical. | Often produces a mixture of 1,4- and 1,2-addition products; requires a catalyst and re-oxidant system. |

Application in Diels-Alder Reactions: A Gateway to Cyclic Architectures

The primary synthetic application of this compound lies in its role as a diene in the Diels-Alder reaction.[3] This pericyclic reaction provides a powerful and stereospecific method for the construction of six-membered rings. The electron-donating nature of the acetoxy groups enhances the reactivity of the diene towards electron-deficient dienophiles.

Reaction with Maleic Anhydride: A Classic Example

A quintessential example of the utility of this compound is its reaction with maleic anhydride.[4] This reaction proceeds readily to form a bicyclic adduct with high stereocontrol.

Caption: Diels-Alder reaction with maleic anhydride.

Mechanistic Insights and Stereochemistry:

The Diels-Alder reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state.[5] The stereochemistry of the reactants is retained in the product.[6] In the case of this compound reacting with a cis-dienophile like maleic anhydride, the resulting adduct will have a cis-relationship between the substituents originating from the dienophile.

A key stereochemical consideration is the endo vs. exo selectivity. The endo transition state is generally favored due to secondary orbital interactions between the p-orbitals of the activating groups on the dienophile and the developing pi-system of the diene. This leads to the formation of the endo adduct as the major product.

Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride

-

This compound (1 equivalent) and maleic anhydride (1 equivalent) are dissolved in a suitable solvent (e.g., toluene or xylene).

-

The reaction mixture is heated to reflux for a specified period (typically several hours), and the progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization to yield the pure Diels-Alder adduct.

The acetoxy groups in the resulting cycloadduct serve as versatile handles for further synthetic manipulations, such as hydrolysis to the corresponding diol, which can then be subjected to a wide range of transformations.

Conclusion

This compound has a rich, albeit somewhat fragmented, history rooted in the mid-20th century exploration of organic synthesis. Its development has provided chemists with a stable and reactive diene for the construction of complex cyclic molecules via the powerful Diels-Alder reaction. The ability to introduce masked hydroxyl functionality with high stereocontrol has cemented its place as a valuable tool in the synthesis of natural products and other biologically active compounds. Future developments may focus on more sustainable and atom-economical synthetic routes to this important reagent, potentially leveraging advances in biocatalysis and renewable feedstocks.

References

-

Jasiński, R., Mirosław, B., & Demkowicz, S. (2023). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Molecules, 28(13), 5087. [Link]

-

Holbert, G. W., & Ganem, B. (1976). Diels-Alder reactions of trans,trans-1,4 diacetoxybutadiene. Observations concerning some literature reports. The Journal of Organic Chemistry, 41(9), 1655–1656. [Link]

-

Kloetzel, M. C. (1948). The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions, 4, 1-59. [Link]

-

Johnson, C. P. (2012). 1,4-Diphenyl-1,3-Butadiene. Experiment 41. [Link]

-